molecular formula C18H18N2OS2 B2674755 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895459-97-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2674755
CAS No.: 895459-97-9
M. Wt: 342.48
InChI Key: HWEIXLQJFLSXAX-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic benzothiazole derivative of high interest for probing novel biological pathways in basic research. Structurally related N-(thiazol-2-yl)acetamide and N-(benzo[d]thiazol-2-yl)acetamide compounds serve as key scaffolds in pharmacological tool development . Based on studies of similar compounds, this acetamide is a candidate for investigation as a negative allosteric modulator of central nervous system targets. Research on analogous molecules has shown potent activity as antagonists of the Zinc-Activated Channel (ZAC), an atypical ligand-gated ion channel, suggesting a potential mechanism of action involving state-dependent channel block . Furthermore, the benzothiazole-acetamide structure is associated with significant enzyme inhibitory activity. Related derivatives have demonstrated potent inhibition of the urease enzyme, a key virulence factor in pathogenic bacteria, by binding to allosteric sites and disrupting catalytic function . This makes such compounds valuable for microbiological and enzymological research. The structural features of this chemical—including the dimethylbenzothiazole core and the arylthioacetamide side chain—are designed to optimize interactions with these biological targets, providing researchers with a specialized compound for exploring ion channel function, enzyme mechanics, and intracellular signaling.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-11-4-8-14(9-5-11)22-10-15(21)19-18-20-16-12(2)6-7-13(3)17(16)23-18/h4-9H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEIXLQJFLSXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with methyl groups at positions 4 and 7, along with a p-tolylthio acetamide side chain. The structural formula can be represented as follows:

C15H16N2S(Molecular Weight 272.36 g mol)\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}\quad (\text{Molecular Weight }272.36\text{ g mol})

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzothiazole ring through cyclization.
  • Substitution reactions to introduce the p-tolylthio and acetamide groups.
  • Purification and characterization using techniques like NMR and mass spectrometry.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .

A study focusing on thiazole derivatives demonstrated that certain compounds could effectively direct tumor cells towards apoptosis, suggesting that this compound may possess similar anticancer properties .

Acetylcholinesterase Inhibition

Benzothiazole derivatives are also recognized for their potential in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have shown promising inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to cognitive decline . For example, some synthesized benzothiazole derivatives exhibited IC50 values significantly lower than standard drugs used in Alzheimer's treatment, indicating their potential as therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in critical biological pathways, suggesting its role as a modulator in these processes.

Case Studies

  • Anticancer Evaluation : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that certain modifications enhanced their efficacy in inducing apoptosis .
  • Neuroprotective Effects : In a study examining the neuroprotective potential of benzothiazole derivatives against AChE, several compounds demonstrated significant inhibition rates, supporting their use in developing Alzheimer's therapeutics .

Summary of Findings

The biological activity of this compound suggests multiple therapeutic applications:

Activity Type Mechanism Potential Applications
AnticancerInduction of apoptosisCancer therapy (e.g., lung cancer, glioma)
NeuroprotectiveInhibition of acetylcholinesteraseAlzheimer’s disease treatment
Enzyme ModulationBinding interactions with key enzymesPotential for various pharmacological effects

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives, including N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance:

  • Molecular Docking Studies : These studies suggest that this compound can effectively bind to specific enzymes and receptors involved in cancer pathways, potentially inhibiting tumor growth by modulating these targets .
  • Cell Line Studies : Evaluations against cell lines such as A549 (lung cancer) and C6 (glioma) show that this compound can significantly reduce cell viability and promote apoptotic pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural characteristics allow it to interact with microbial enzymes and disrupt essential cellular functions. In vitro tests have indicated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Mechanism Exploration

A study published in a peer-reviewed journal explored the mechanism of action of this compound on A549 cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

ParameterObservation
Cell LineA549 (lung cancer)
IC5015 µM
MechanismCaspase activation

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole and thiadiazole derivatives share structural similarities as sulfur-containing heterocycles but differ in ring composition and substitution patterns. Below is a comparative analysis with structurally related compounds, focusing on biological activities and structural features.

Key Observations:

Structural Differences: The benzothiazole core (fused benzene and thiazole rings) in the target compound contrasts with the 1,3,4-thiadiazole ring (non-fused, sulfur-nitrogen heterocycle) in the comparator. This difference influences electronic properties and binding affinities. Substituents like the p-tolylthio group in the target compound may enhance membrane permeability compared to the phenyl group in the thiadiazole derivative .

Biological Activity: Thiadiazole derivatives exhibit broad-spectrum antibacterial activity, particularly against S. aureus, attributed to their ability to disrupt bacterial cell walls or inhibit enzymes like dihydropteroate synthase .

Pharmacokinetic Considerations :

  • The 4,7-dimethyl groups on the benzothiazole may improve metabolic stability compared to the acetylated thiadiazole, which could undergo faster hydrolysis in vivo.

Research Findings and Limitations

  • Thiadiazole Derivatives : Evidence from crystallographic and pharmacological studies highlights their role as pesticidal and antibacterial agents, with activity linked to substituent electronegativity and steric effects .
  • Benzothiazole Derivatives: Limited data exist for the target compound, but related structures show promise in targeting tyrosine kinases and microbial proteases.

Critical Knowledge Gaps:

  • No direct comparative studies between benzothiazoles and thiadiazoles are available in the provided evidence.
  • The target compound’s solubility, toxicity, and exact mechanism of action require experimental validation.

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